molecular formula C15H13FN6O3S B11159774 N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11159774
M. Wt: 376.4 g/mol
InChI Key: QRGAGZBAYXEYLQ-UHFFFAOYSA-N
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Description

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with an aminosulfonyl group, a fluoro group, and a tetraazolyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide reacts with an aminosulfonyl derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K~2~CO~3~) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminosulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H~2~) are typical.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminosulfonyl group would yield sulfonic acids, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide stands out due to the presence of the tetraazolyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H13FN6O3S

Molecular Weight

376.4 g/mol

IUPAC Name

4-fluoro-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H13FN6O3S/c16-11-3-6-13(14(7-11)22-9-19-20-21-22)15(23)18-8-10-1-4-12(5-2-10)26(17,24)25/h1-7,9H,8H2,(H,18,23)(H2,17,24,25)

InChI Key

QRGAGZBAYXEYLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)S(=O)(=O)N

Origin of Product

United States

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